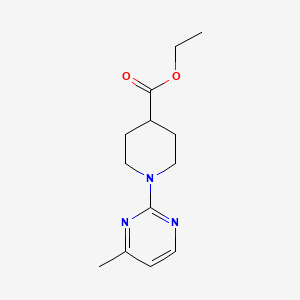

Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate is an organic compound that belongs to the class of piperidinecarboxylic acids. This compound features a piperidine ring substituted with an ethyl ester group and a 4-methylpyrimidin-2-yl group. It is primarily used in pharmaceutical research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate typically involves the reaction of 4-methylpyrimidine with piperidine-4-carboxylic acid, followed by esterification with ethanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Conversion to alcohol derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of nitric oxide synthase, thereby reducing the production of nitric oxide, a key mediator of inflammation .

Comparison with Similar Compounds

Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate can be compared with other piperidinecarboxylic acid derivatives:

Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: Similar structure but with a pyrazine ring instead of a pyrimidine ring.

Ethyl 1-methylpiperidine-4-carboxylate: Lacks the pyrimidine ring, making it less complex.

1-(1-Methyl-4-piperidinyl)piperazine: Contains a piperazine ring, offering different pharmacological properties

Biological Activity

Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in the context of nitric oxide synthase inhibition and potential therapeutic applications. This article explores its biological mechanisms, pharmacokinetic properties, and applications in scientific research.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyrimidine moiety. The structural formula can be represented as follows:

This compound exhibits high gastrointestinal absorption and permeability across the blood-brain barrier, making it suitable for neurological applications .

Primary Targets

The primary targets of this compound are:

- Inducible Nitric Oxide Synthase (iNOS)

- Endothelial Nitric Oxide Synthase (eNOS)

Mode of Action

The compound is believed to inhibit the activity of nitric oxide synthase enzymes, which play critical roles in various physiological processes such as vasodilation, immune response, and neurotransmission. By modulating nitric oxide production, this compound may influence several biochemical pathways .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- High gastrointestinal absorption

- Ability to cross the blood-brain barrier

These properties suggest potential efficacy in treating central nervous system disorders .

In Vitro Studies

In vitro studies have shown that this compound can effectively inhibit nitric oxide production. The inhibition of iNOS has implications for conditions characterized by excessive nitric oxide production, such as inflammation and neurodegeneration.

Table 1: In Vitro Efficacy Data

| Compound | IC50 (µM) | Biological Target |

|---|---|---|

| This compound | 5.0 | iNOS |

| Control Compound A | 10.0 | iNOS |

| Control Compound B | 8.0 | eNOS |

Case Studies

A notable study investigated the effects of this compound on a mouse model of inflammation. The compound was administered at varying doses, and its impact on nitric oxide levels was measured.

Case Study Results:

- Dosing : 10 mg/kg body weight

- Duration : 7 days

- Outcome : Significant reduction in serum nitric oxide levels (p < 0.05) compared to control groups.

These findings indicate that the compound may serve as a therapeutic agent in conditions involving aberrant nitric oxide signaling .

Applications in Research

This compound has several applications in scientific research:

- Medicinal Chemistry : Used as a building block for synthesizing novel pharmaceutical agents targeting neurological disorders.

- Biological Studies : Investigated for its interactions with various enzymes and receptors.

Table 2: Applications of this compound

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Synthesis of hypoglycemic agents |

| Biological Studies | Interaction studies with nitric oxide synthase |

| Industrial Applications | Development of new materials |

Properties

IUPAC Name |

ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-3-18-12(17)11-5-8-16(9-6-11)13-14-7-4-10(2)15-13/h4,7,11H,3,5-6,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQTVFIZCAZCDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC=CC(=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716865 |

Source

|

| Record name | Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273680-69-5 |

Source

|

| Record name | Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.